Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
Description
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a secondary amine hydrochloride salt characterized by a propyl chain and a 3-trifluoromethylbenzyl substituent. The trifluoromethyl (-CF₃) group at the meta position of the benzyl moiety introduces strong electron-withdrawing effects, which influence the compound’s physicochemical properties, such as polarity, solubility, and stability. This compound is likely synthesized via nucleophilic substitution between propylamine and 3-trifluoromethylbenzyl chloride, followed by HCl salt formation to enhance crystallinity and handling stability.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOJBCFRVMFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16065-27-3 | |
| Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16065-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, difluoromethyl or monofluoromethyl compounds, and various substituted benzylamines.
Scientific Research Applications
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride with three classes of related compounds: benzylamine derivatives , allyl-substituted amines , and barbiturates with aromatic substituents . Key differences in substituent effects, reactivity, and functional properties are highlighted.
Table 1: Comparative Properties of Selected Amines and Barbiturates
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
The 3-CF₃ group in the target compound reduces electron density at the benzyl ring, decreasing basicity compared to analogs with electron-donating groups (e.g., -CH₃ or -OCH₃). This results in lower water solubility and higher lipid solubility, which may influence bioavailability .Reactivity with Nitrating Agents :
Barbiturates with aromatic substituents (e.g., phenyl) undergo nitration to form nitro derivatives, producing vivid color changes (e.g., violet with acetone) . In contrast, Propyl-(3-trifluoromethylbenzyl)-amine HCl lacks aromatic nitro-reactivity under similar conditions due to the absence of activating groups on the benzyl ring .
Research Findings and Implications
- Structural Insights : The -CF₃ group’s steric and electronic effects may hinder enzymatic degradation, a property leveraged in drug design to prolong half-lives. This contrasts with allyl-substituted amines, where unsaturated bonds may increase metabolic susceptibility .
- Analytical Differentiation: The absence of color reactions with H₂SO₄/HNO₃ distinguishes Propyl-(3-trifluoromethylbenzyl)-amine HCl from barbiturates and phenyl-substituted amines, aiding in analytical identification .
Biological Activity
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and comparative analysis with similar compounds, drawing on diverse research findings.
Chemical Structure and Properties
The compound features a propyl group and a trifluoromethylbenzyl moiety, which contribute to its unique chemical behavior. The trifluoromethyl group enhances lipophilicity, allowing better cell membrane penetration, while the propyl group influences reactivity and target interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a potential antimicrobial agent in clinical applications.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, with mechanisms likely involving modulation of key signaling pathways. Notably, studies have demonstrated cytotoxic effects on human cancer cells, highlighting its potential as a lead compound in cancer therapy .
The mechanism of action involves the interaction of this compound with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to enzymes or receptors, potentially leading to altered enzymatic activity or receptor modulation. This interaction is crucial for the observed biological effects, including cytotoxicity and antimicrobial activity .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique properties attributed to the trifluoromethyl and propyl groups:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Benzylamine | Lacks trifluoromethyl group | Lower antimicrobial activity |
| 3-Trifluoromethylbenzylamine | Similar structure but without propyl group | Moderate anticancer effects |
| Propylamine | No benzyl or trifluoromethyl groups | Distinct chemical behavior |
This compound stands out due to its enhanced stability and lipophilicity, which contribute to its superior biological activities compared to these analogs .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that at concentrations of 10-100 µM, the compound significantly inhibited the growth of human lung cancer cells (A549), with an IC50 value determined at 25 µM. This suggests a promising avenue for further development in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
